Acetyl triethyl citrate

Polymer science Plasticizer efficiency PVC compounding

Acetyl triethyl citrate (ATEC) is a colorless, odorless citrate ester (MW 318.32, d 1.136 g/mL) distinguished by its water solubility of 0.72 g/100 mL at 25 °C, enabling direct incorporation into aqueous polymer dispersions without organic solvents. FDA 21 CFR listed for food contact materials (175.105, 175.300, 175.320, 178.3910, 181.27), ATEC delivers 13.9% higher tensile strength and 8.3% higher elongation at break in PVC versus non-acetylated TEC at equivalent loading. It reduces PLGA glass transition temperature from 49 °C to 4 °C (ΔTg = −45 °C), enabling ambient-temperature melt electrowriting of biodegradable medical devices. Select ATEC for pharmaceutical tablet coatings, flexible medical tubing, biodegradable implants, and non-phthalate food packaging where quantified mechanical advantage, regulatory clearance, and aqueous processability are critical.

Molecular Formula C14H22O8
Molecular Weight 318.32 g/mol
CAS No. 77-89-4
Cat. No. B1665431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl triethyl citrate
CAS77-89-4
SynonymsAcetyltriethyl citrate
Molecular FormulaC14H22O8
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C
InChIInChI=1S/C14H22O8/c1-5-19-11(16)8-14(22-10(4)15,13(18)21-7-3)9-12(17)20-6-2/h5-9H2,1-4H3
InChIKeyWEAPVABOECTMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Triethyl Citrate (ATEC) CAS 77-89-4: A Citrate Ester Plasticizer for Pharma and Food Contact Applications


Acetyl triethyl citrate (ATEC; CAS 77-89-4) is a colorless, odorless citrate ester produced by acetylation of triethyl citrate, yielding a water-soluble plasticizer with a molecular weight of 318.36 g/mol and a density of approximately 1.135–1.14 g/cm³ . ATEC is compatible with cellulose derivatives (cellulose acetate, nitrocellulose, ethyl cellulose), polyvinyl chloride (PVC), polyvinyl acetate, and polylactides [1]. Its non-toxic profile and FDA 21 CFR listing for food contact materials distinguish it from traditional phthalate plasticizers, positioning it as a critical excipient in pharmaceutical coatings and medical device polymers [2].

Why Acetyl Triethyl Citrate (ATEC) Cannot Be Replaced by Generic Citrate Esters Without Performance Compromise


Citrate esters vary substantially in molecular structure, solubility, and plasticizing efficiency. The presence of the acetyl group in ATEC fundamentally alters polymer interaction, mechanical properties, and migration behavior compared to non-acetylated triethyl citrate (TEC) or butyl-substituted variants (ATBC, TBC) [1]. For example, ATEC demonstrates a 13.9% higher tensile strength and 8.3% higher elongation at break in PVC compared to TEC under identical loading conditions [2]. Additionally, ATEC exhibits moderate water solubility (0.72 g/100 mL at 25°C), which contrasts sharply with the insolubility of butyl-substituted citrates like ATBC and TBC—a property that directly influences leaching kinetics and suitability for aqueous pharmaceutical coatings [3]. These quantifiable differences mean that substituting ATEC with TEC, ATBC, or TBC without formulation adjustment will alter mechanical performance, migration rates, and ultimately product compliance.

Acetyl Triethyl Citrate (ATEC) Comparative Performance Data: Quantified Differentiation Against TEC, ATBC, TBC, and DEHP


ATEC vs. TEC: Quantified Superiority in PVC Tensile Strength and Elongation

In a direct head-to-head comparison of citrate plasticizers in PVC, acetylated ATEC demonstrated significantly enhanced plasticizing efficiency over non-acetylated triethyl citrate (TEC). The tensile strength of ATEC/PVC composites was 13.9% higher than that of TEC/PVC, and elongation at break was 8.3% higher under identical loading conditions [1].

Polymer science Plasticizer efficiency PVC compounding

ATEC vs. ATBC: Comparative Metabolic Half-Life in Human Liver Microsomes

In vitro metabolism studies using pooled human liver microsomes revealed that ATEC exhibits a slower metabolic clearance than acetyl tributyl citrate (ATBC). The estimated apparent half-life of ATEC was less than 15 minutes, whereas ATBC-d3 demonstrated a markedly shorter half-life of approximately 5 minutes [1]. Additionally, ATEC generated only 6 metabolites compared to 11 metabolites for ATBC, indicating simpler and slower Phase I metabolism [1].

Pharmacokinetics Toxicology Human biomonitoring

ATEC vs. TBC/ATBC: Water Solubility as a Differentiating Property for Pharmaceutical Coatings

ATEC exhibits measurable water solubility (0.72 g/100 mL at 25°C), enabling its use in aqueous coating formulations and hydrophilic polymer systems [1]. In contrast, the butyl-substituted citrates—tributyl citrate (TBC) and acetyl tributyl citrate (ATBC)—are water-insoluble, a property that limits their utility in aqueous pharmaceutical coating processes and contributes to their observed inactivity in oral toxicity studies due to lack of gastrointestinal absorption [2].

Pharmaceutical excipients Polymer coatings Solubility parameters

ATEC vs. TEC: Comparative Oral LD50 Toxicity Profile in Rats

In a classic comparative toxicology study of four citrate esters administered orally to rats and cats, ATEC and triethyl citrate (TEC) exhibited equivalent acute oral toxicity in rats, with an LD50 of approximately 7.0 cc/kg for both compounds [1]. However, in cats, TEC was approximately twice as toxic as ATEC (LD50 ~3.5 cc/kg for TEC vs. ~7.0 cc/kg for ATEC), indicating species-specific differential toxicity that favors ATEC [1]. Both triethyl citrates (TEC and ATEC) were considerably more potent—and more rapidly absorbed—than the butyl-substituted citrates (TBC and ATBC), which were essentially non-toxic orally due to insolubility-limited absorption [1].

Toxicology Safety assessment Regulatory compliance

ATEC vs. DEHP: Differential Effects on Glucose Metabolism

A comparative study evaluated the effects of ATEC and the phthalate plasticizer di(2-ethylhexyl)phthalate (DEHP) on glucose metabolism. The results indicated that ATEC could disrupt glucose metabolism under the experimental conditions employed, whereas DEHP did not produce the same metabolic perturbation [1]. This finding highlights that ATEC and DEHP are not toxicologically interchangeable and that ATEC presents a distinct metabolic interaction profile that must be considered in applications involving potential human exposure.

Metabolic toxicology Endocrine disruption Plasticizer safety

ATEC as a Tg Modifier in PLGA: Quantified Reduction in Glass Transition Temperature

In poly(lactic-co-glycolic acid) (PLGA) systems, the addition of ATEC as a plasticizer reduced the glass transition temperature (Tg) from 49°C to 4°C, a decrease of 45°C [1]. This dramatic Tg reduction transforms the PLGA from a rigid, glassy material at room temperature into an elastomeric material suitable for melt electrowriting of microfibers [1].

Biodegradable polymers Medical device manufacturing Melt electrowriting

High-Value Application Scenarios for Acetyl Triethyl Citrate (ATEC) Based on Quantified Performance Differentiation


Pharmaceutical Aqueous Film Coatings for Immediate-Release Tablets

ATEC's water solubility (0.72 g/100 mL at 25°C) enables its direct incorporation into aqueous polymer dispersions for tablet film coating without organic solvents, a processing advantage not shared by water-insoluble citrate esters like ATBC or TBC [1]. The FDA 21 CFR listing for food contact materials supports its use in oral dosage forms, while its rapid absorption and extensive first-pass metabolism in rats (higher Vd and MRT after oral vs. IV administration) indicate that any leached plasticizer is efficiently cleared rather than accumulating in tissues [2].

Flexible PVC Medical Tubing Requiring Enhanced Mechanical Durability

Compared to non-acetylated triethyl citrate (TEC), ATEC provides a 13.9% increase in tensile strength and an 8.3% increase in elongation at break in PVC at equivalent plasticizer loading [1]. This quantified mechanical advantage allows formulators to achieve target flexibility with less plasticizer or to produce thinner-walled tubing with equivalent mechanical integrity, reducing material costs and potentially lowering patient exposure to leachable plasticizer.

Melt Electrowriting of PLGA Microfibers for Tissue Engineering Scaffolds

ATEC reduces the glass transition temperature of PLGA from 49°C to 4°C (ΔTg = -45°C), enabling melt electrowriting at ambient temperature and yielding elastomeric fibers suitable for handling and implantation [1]. This property distinguishes ATEC from other citrate esters and phthalates in additive manufacturing of biodegradable medical devices, where precise control of Tg is essential for printability and final mechanical performance.

Food Contact Films with Defined Migration and Safety Profile

ATEC is listed in FDA 21 CFR for food contact applications, providing a regulatory pathway for use in flexible food packaging [1]. Unlike DEHP, which does not disrupt glucose metabolism under the same experimental conditions, ATEC does induce glucose metabolism disruption [2]. This differential metabolic effect means that formulators cannot simply substitute ATEC for DEHP without considering the distinct toxicological profiles; however, ATEC's lack of phthalate-associated endocrine disruption concerns and its FDA clearance position it as a preferred alternative when glucose metabolism effects are deemed acceptable or mitigated by low migration rates.

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